molecular formula C14H16F3NO4 B1272019 (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid CAS No. 324028-27-5

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid

Cat. No. B1272019
CAS RN: 324028-27-5
M. Wt: 319.28 g/mol
InChI Key: FTWHJNNFVISGNQ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid” is an organic compound . It is a hazardous material, and harmful if inhaled or ingested. It can be irritating to the eyes, skin, and respiratory tract, and may cause sensitization and skin reactions .


Molecular Structure Analysis

The molecular structure of “(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid” is characterized by the presence of a tert-butoxycarbonyl (Boc) group, an amino group, and a 2,4,5-trifluorophenyl group . The chiral β-amino acid moiety is a key feature of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid” include a molecular weight of 319.28 g/mol, a XLogP3-AA value of 2.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, a rotatable bond count of 6, an exact mass of 319.10314248 g/mol, and a topological polar surface area of 75.6 Ų .

Scientific Research Applications

Peptide and Protein Synthesis

Boc-L-2,4,5-Trifluorophe is used in the synthesis of peptides and proteins . It is a protected form of L-2,4,5-trifluorophenylalanine, an amino acid derivative that can be incorporated into peptide sequences to impart specific properties or functions .

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Enzyme Inhibitor

Fluorinated phenylalanines, including Boc-L-2,4,5-Trifluorophe, have been used as potential enzyme inhibitors . They can interfere with the function of enzymes, which can be useful in the study of biological processes and in the development of drugs.

Therapeutic Agents

Fluorinated phenylalanines have been used as therapeutic agents . The introduction of fluorine into phenylalanine can modulate various properties of the analogue, potentially improving its therapeutic properties .

Topography Imaging of Tumor Ecosystems

Fluorinated phenylalanines can be used in topography imaging of tumor ecosystems using Positron Emission Tomography (PET) . This can provide valuable information for the diagnosis and treatment of cancer.

Stability Enhancement in Therapeutic Proteins and Peptide-based Vaccines

Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines . This can improve the effectiveness of these treatments.

High-Performance Liquid Chromatographic Determination

A method using pre-column derivatization with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) has been developed for the determination of aspartic acid (Asp), serine (Ser) and alanine (Ala) enantiomers . Boc-L-2,4,5-Trifluorophe can potentially be used in similar applications.

Industrial Applications

Fluorinated amino acids (FAAs) have considerable industrial potential . They can be used in a variety of applications, from the production of materials to the development of new technologies.

Safety and Hazards

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid” is a hazardous material. It is harmful if inhaled or ingested, and can be irritating to the eyes, skin, and respiratory tract. It may cause sensitization and skin reactions .

Mechanism of Action

Boc-L-2,4,5-Trifluorophenylalanine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid, is a fluorinated phenylalanine derivative. The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWHJNNFVISGNQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376130
Record name Boc-L-2,4,5-Trifluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid

CAS RN

324028-27-5
Record name Boc-L-2,4,5-Trifluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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